molecular formula C14H11BrN6O2S B10935356 methyl 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

methyl 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10935356
M. Wt: 407.25 g/mol
InChI Key: QUVVFQIUDMTSKN-UHFFFAOYSA-N
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Description

Methyl 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound that features a combination of pyrazole, thieno, triazolo, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-bromo-1H-pyrazole with appropriate alkylating agents under basic conditions.

    Construction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This involves cyclization reactions using suitable thiophene and triazole precursors.

    Introduction of the carboxylate group: This step typically involves esterification reactions using methylating agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: As a scaffold for the development of new drugs targeting various diseases.

    Biological Studies: Investigating its interactions with biological targets such as enzymes and receptors.

    Chemical Biology: Studying its effects on cellular pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. The presence of the bromine atom in the pyrazole ring, for example, can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H11BrN6O2S

Molecular Weight

407.25 g/mol

IUPAC Name

methyl 4-[(4-bromopyrazol-1-yl)methyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C14H11BrN6O2S/c1-7-10-12-18-9(5-20-4-8(15)3-17-20)19-21(12)6-16-13(10)24-11(7)14(22)23-2/h3-4,6H,5H2,1-2H3

InChI Key

QUVVFQIUDMTSKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C=C(C=N4)Br)C(=O)OC

Origin of Product

United States

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